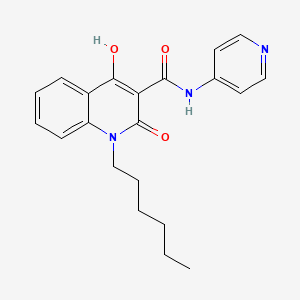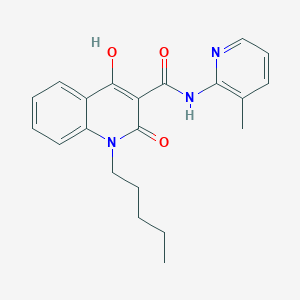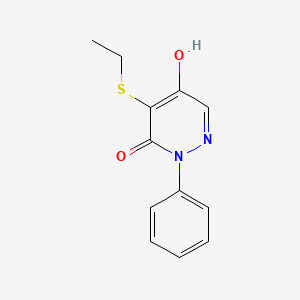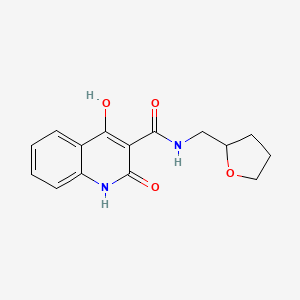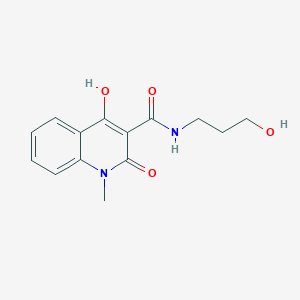
4-hydroxy-N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as quinolinic acid and is a metabolite of tryptophan, an amino acid found in many proteins.
作用機序
The mechanism of action of 4-hydroxy-N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been found to have antioxidant properties and to be involved in the regulation of glutamate neurotransmission. It has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
4-hydroxy-N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been found to increase the levels of glutathione, a potent antioxidant, in the brain. It has also been found to reduce the levels of pro-inflammatory cytokines and to inhibit the activation of microglia, which are cells in the brain that play a role in the immune response.
実験室実験の利点と制限
One of the advantages of using 4-hydroxy-N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its neuroprotective effects. This makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity at high doses. Therefore, careful consideration must be given to the dosage used in lab experiments.
将来の方向性
There are several future directions for research on 4-hydroxy-N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound. Another area of research is the potential use of this compound as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of this compound in regulating the immune response. Additionally, studies are needed to determine the potential side effects of this compound and its long-term effects on the body.
合成法
The synthesis of 4-hydroxy-N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of quinolinic acid with 3-hydroxypropylamine. The reaction takes place under specific conditions of temperature and pressure. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
4-hydroxy-N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for autoimmune diseases.
特性
IUPAC Name |
4-hydroxy-N-(3-hydroxypropyl)-1-methyl-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-16-10-6-3-2-5-9(10)12(18)11(14(16)20)13(19)15-7-4-8-17/h2-3,5-6,17-18H,4,7-8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYJBKXAZRFFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)

![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

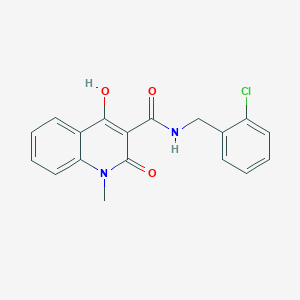
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
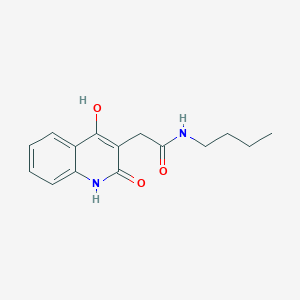
![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)
